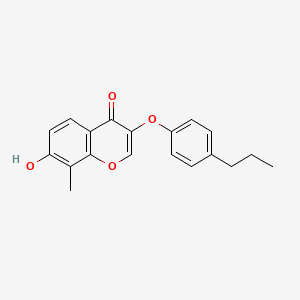![molecular formula C16H13NO3 B5910960 3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
3-[3-(benzoylamino)phenyl]acrylic acid
描述
3-[3-(benzoylamino)phenyl]acrylic acid, commonly known as BAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound belongs to the class of acrylic acids and is known to exhibit various biochemical and physiological effects.
科学研究应用
BAPA has been extensively studied for its potential applications in biochemical research. It is known to inhibit the activity of various enzymes such as serine proteases, trypsin, and chymotrypsin. BAPA has also been used as a substrate for the assay of protease activity. Moreover, BAPA has been used as a fluorescent probe for the detection of protease activity in biological samples.
作用机制
BAPA inhibits the activity of enzymes by forming a covalent bond with the active site of the enzyme. The benzoyl group of BAPA reacts with the serine residue of the enzyme, leading to the formation of a stable covalent bond. This covalent bond blocks the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
BAPA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor invasion and metastasis. BAPA has also been shown to exhibit anti-inflammatory properties by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase.
实验室实验的优点和局限性
BAPA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. BAPA is also stable under various experimental conditions, making it suitable for use in a wide range of experiments. However, BAPA has some limitations as well. It is known to exhibit non-specific binding to proteins, which can lead to false-positive results. Moreover, BAPA is not suitable for use in experiments that involve acidic conditions, as it can undergo hydrolysis under such conditions.
未来方向
There are several future directions for the research on BAPA. One potential direction is the development of BAPA-based fluorescent probes for the detection of protease activity in vivo. Another potential direction is the use of BAPA as a tool for the identification of novel protease inhibitors. Moreover, the development of BAPA-based inhibitors for specific enzymes involved in disease pathogenesis could be a promising avenue for future research.
Conclusion
In conclusion, BAPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BAPA has several advantages for lab experiments, but it also has some limitations. Future research on BAPA could lead to the development of novel tools and therapies for various diseases.
合成方法
The synthesis of BAPA involves the reaction between benzoyl chloride and 3-aminophenylacrylic acid. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is purified using various techniques such as recrystallization and column chromatography. The purity of the product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
(E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(19)10-9-12-5-4-8-14(11-12)17-16(20)13-6-2-1-3-7-13/h1-11H,(H,17,20)(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXQFZAMJHVJLJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329681 | |
| Record name | (E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-[3-(benzoylamino)phenyl]acrylic acid | |
CAS RN |
116557-36-9 | |
| Record name | (E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5910899.png)
![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)



![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)


![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)